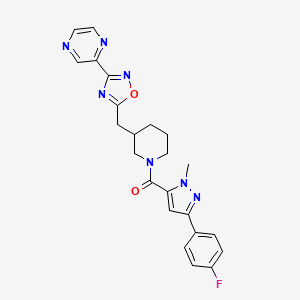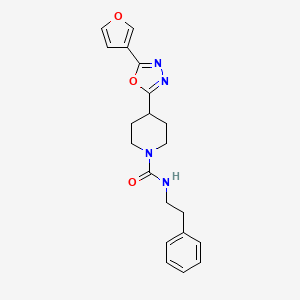![molecular formula C17H14F3NO B2680254 3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone CAS No. 339018-18-7](/img/structure/B2680254.png)
3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone, commonly referred to as a “quinoline-methanone”, is a synthetic compound with a wide range of applications in scientific research. The compound has been used in various studies to investigate the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Analysis
A study by Karkhut et al. (2014) focused on the synthesis of a related compound, 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone. Through B3LYP geometry, energy, and GIAO/B3LYP NMR calculations, they established structures of its two stable forms, demonstrating the importance of such analyses in understanding chemical conformations and interactions (Karkhut et al., 2014).
Spectroscopic Properties and Theoretical Study
Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, highlighting how structure and environmental factors influence spectroscopic properties. This work underscores the potential application of such compounds in materials science, particularly in the development of fluorescent materials and sensors (Al-Ansari, 2016).
Cytotoxicity and Potential Therapeutic Applications
Bonacorso et al. (2016) presented a convergent synthesis of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones. They evaluated the cytotoxicity of these compounds, indicating potential therapeutic applications, particularly in targeting specific cancer cell lines or in the design of novel pharmaceutical agents (Bonacorso et al., 2016).
Electrophilic Substitution and Molecular Electronics
A study by Chu et al. (2018) on lanthanide complexes based on an 8-hydroxyquinoline derivative explored slow magnetization relaxation and photoluminescence properties. This research could pave the way for applications in molecular electronics, photonics, and as materials for data storage, given the unique magnetic and luminescent properties of these compounds (Chu et al., 2018).
Oxidative Ring-Contractions and Synthetic Methodology
Karimi et al. (2015) demonstrated the oxidative ring-contraction of 3H-1-benzazepines to quinoline derivatives using SeO2. This study highlights the versatility of quinoline and its derivatives in synthetic organic chemistry, providing a methodological basis for the generation of quinoline derivatives through ring-contraction reactions, which could be applicable in synthesizing complex organic molecules for various scientific applications (Karimi et al., 2015).
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c18-17(19,20)14-9-3-2-8-13(14)16(22)21-11-5-7-12-6-1-4-10-15(12)21/h1-4,6,8-10H,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQYEFMFMBMFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2680181.png)
![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2680183.png)



![1-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine](/img/structure/B2680187.png)
![ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2680188.png)

![2-(sec-butylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2680193.png)
![ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2680194.png)